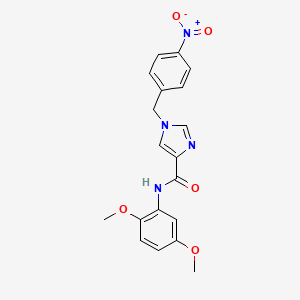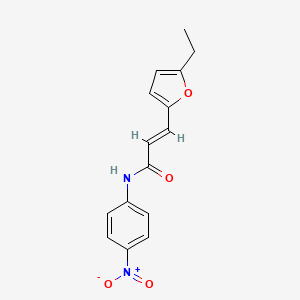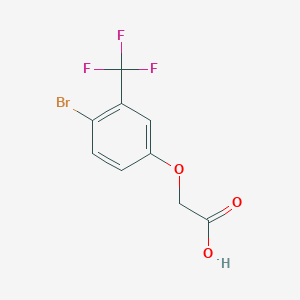![molecular formula C24H46N4O10 B2563860 tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid CAS No. 2306255-53-6](/img/structure/B2563860.png)
tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid is a chemical compound with the CAS Number: 2306248-51-9. It has a molecular weight of 320.34 and its IUPAC name is tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate oxalate . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t8-,9+;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.34 . It is a white to yellow solid .Applications De Recherche Scientifique
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds are utilized in a wide array of industrial and commercial products to prevent oxidative reactions and extend shelf life. Studies reveal their presence in various environmental matrices, such as indoor dust, air particulates, and water bodies, raising concerns about their potential health impacts due to their detection in human tissues and the environment. Some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, underscoring the need for future research on their environmental behaviors and the development of SPAs with lower toxicity and migration potential (Liu & Mabury, 2020).
Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE)
Research on the biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the capabilities of microorganisms to degrade ETBE under aerobic conditions. This process involves the transformation of ETBE through a series of intermediates, indicating the potential for bioaugmentation and biostimulation strategies to enhance ETBE degradation in contaminated environments. However, the biodegradation under anaerobic conditions remains less understood, suggesting areas for further investigation (Thornton et al., 2020).
Applications in N-Heterocycles Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as crucial chiral auxiliaries in the asymmetric synthesis of N-heterocycles, offering pathways to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are integral to the structural frameworks of many natural products and therapeutically relevant molecules, demonstrating the significance of tert-butyl-containing compounds in medicinal chemistry and drug development (Philip et al., 2020).
Purification of Fuel Oxygenated Additives
The separation of azeotropic mixtures like methanol and methyl tert-butyl ether (MTBE) through pervaporation using polymer membranes showcases the industrial applications of tert-butyl-containing compounds in improving fuel performance and reducing emissions. This method stands out for its high selectivity and operational stability, demonstrating the ongoing need for efficient separation techniques in the production of cleaner fuel additives (Pulyalina et al., 2020).
Mécanisme D'action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of action
The mode of action of this compound would depend on its specific biological target. For example, if it targets an enzyme, it might act as an inhibitor or activator, altering the enzyme’s activity and thereby affecting the biochemical pathway in which the enzyme is involved .
Biochemical pathways
Without specific information about the compound’s target, it’s difficult to say which biochemical pathways it might affect. Given the presence of a piperidine ring, it could potentially be involved in pathways related to neurotransmission, as many piperidine derivatives are known to have neurological effects .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in preclinical and clinical trials .
Result of action
The cellular and molecular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects .
Action environment
The efficacy and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s structure, stability, and ability to interact with its target .
Propriétés
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m00./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGRHEKFNXWMHP-FKXFVUDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1OC.CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2563778.png)
![[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone](/img/structure/B2563780.png)






![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)
![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)
![N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B2563793.png)

![1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B2563798.png)
![5,6-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2563799.png)
